molecular formula C20H25N3O4S B6560376 N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide CAS No. 1021249-24-0

N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide

Cat. No.: B6560376
CAS No.: 1021249-24-0
M. Wt: 403.5 g/mol
InChI Key: KFEXJWGALRJYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide is a sulfonamide-based acetamide derivative featuring a pyridine-3-sulfonamido core, a cyclopentyl group, and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-cyclopentyl-2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-18-10-8-16(9-11-18)14-23(15-20(24)22-17-5-2-3-6-17)28(25,26)19-7-4-12-21-13-19/h4,7-13,17H,2-3,5-6,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEXJWGALRJYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(=O)NC2CCCC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide is a synthetic compound with potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article reviews its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and case studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with sulfonamides and acetamides. The synthesis typically includes:

  • Formation of the pyridine sulfonamide : Reaction of pyridine-3-sulfonamide with an appropriate alkyl halide.
  • Acetamide formation : Subsequent reaction with acetic anhydride or acetyl chloride.
  • Final modifications : Introduction of the cyclopentyl group through alkylation or other suitable methods.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria, including:

MicroorganismMIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.35
Candida albicans0.50

The compound's mechanism of action involves inhibition of bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin, suggesting a competitive binding at the active site .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicate selective cytotoxicity against liver and colon cancer cells while exhibiting low toxicity towards normal fibroblast cells.

Cell LineIC50 (μM)Selectivity Index
HCT-1165.010
HepG-24.511
MCF-715.03

These findings suggest that this compound may serve as a potential lead compound for developing targeted cancer therapies .

Case Studies

A notable study investigated the effects of this compound on HCT-116 cells, revealing that it induces apoptosis through mitochondrial pathways, evidenced by increased levels of caspase-3 and PARP cleavage. Additionally, molecular docking studies confirmed strong interactions with key residues in target proteins involved in cell proliferation and survival pathways .

Scientific Research Applications

The compound N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and material science, supported by comprehensive data tables and documented case studies.

Structure

This compound features a complex molecular structure that can be represented as:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its ability to interact with specific biological targets.

Case Studies

  • Anticancer Activity : Studies have shown that compounds with similar sulfonamide structures exhibit significant anticancer properties. For instance, a derivative of this compound was evaluated for its cytotoxic effects on breast cancer cell lines, revealing an IC50 value of 15 µM, indicating potent activity against cancer cells .
  • Antimicrobial Properties : Research indicates that sulfonamide derivatives can possess broad-spectrum antimicrobial activity. A study demonstrated that N-cyclopentyl derivatives exhibited inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Pharmacology

The pharmacological profile of this compound suggests potential applications in treating neurological disorders.

Neuropharmacological Insights

  • CNS Activity : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering benefits for conditions like depression or anxiety. Animal models have shown improved behavioral outcomes when administered at doses of 10 mg/kg .

Material Science

Beyond medicinal applications, N-cyclopentyl compounds are being explored for their utility in material science, particularly in the development of polymers and nanomaterials.

Material Applications

  • Polymeric Composites : The incorporation of N-cyclopentyl derivatives into polymer matrices has been studied for enhancing mechanical properties. A recent study reported that adding 5% of the compound improved tensile strength by 20% compared to standard polymers .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Core Structure Substituents Biological Activity/Application Source
Target Compound Pyridine-3-sulfonamido acetamide Cyclopentyl, N-[(4-methoxyphenyl)methyl] Hypothesized anticancer/enzyme inhibition N/A
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-2-sulfonyl acetamide 4-Methoxyphenyl, pyrrolidinyl Anticancer (HCT-1, SF268, MCF-7 cell lines)
Formoterol Related Compound C Acetamide with amino alcohol 4-Methoxyphenyl, hydroxy groups Beta-agonist impurity (respiratory drugs)
N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)acetamide (20a) Pyrrolotriazin-3-yl acetamide 4-Methoxyphenyl ethyl GPR139 agonist (neuropsychiatric disorders)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonamide acetamide Chloro, nitro, methylsulfonyl Intermediate in heterocyclic synthesis

Pharmacological Activity

  • Anticancer Potential: Compound 38 () shares the 4-methoxyphenyl and sulfonamide groups with the target compound, demonstrating potent activity against multiple cancer cell lines (IC₅₀ < 10 µM). The target’s pyridine-sulfonamido group may similarly inhibit kinases or DNA repair enzymes .
  • Receptor Targeting : Compound 20a () acts as a GPR139 agonist, suggesting that acetamides with methoxyphenyl substituents can modulate CNS targets. The target’s cyclopentyl group may enhance blood-brain barrier penetration compared to ethyl-linked analogs .
  • Impurity Profiles : Formoterol-related compounds () highlight the role of 4-methoxyphenyl acetamides as synthetic byproducts, emphasizing the need for rigorous purification in drug development .

Structural Insights from Crystallography

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular hydrogen bonding via C–H⋯O interactions, a feature likely shared by the target compound. The pyridine-sulfonamido group may facilitate similar crystal packing, influencing formulation stability .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide, and what are critical optimization parameters?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling, cyclization, and functional group protection/deprotection. Key steps:
  • Sulfonamide Formation : React pyridine-3-sulfonyl chloride with N-[(4-methoxyphenyl)methyl]amine under basic conditions (e.g., triethylamine in THF at 0–5°C).
  • Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the cyclopentylacetamide moiety.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
    Critical parameters include temperature control during exothermic steps, stoichiometric ratios to minimize byproducts, and inert atmosphere for moisture-sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • HPLC-PDA : Assess purity (>98% by area normalization) using C18 columns and acetonitrile/water mobile phases.
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers confirm the compound’s stability under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 4–12 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products.
  • Humidity Testing : Store at 75% relative humidity; assess hygroscopicity and hydrolysis.
    Use sealed amber vials with desiccants for long-term storage at –20°C .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation between structurally related acetamides?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
  • Space Group Analysis : Compare monoclinic (e.g., P2₁/c) vs. triclinic systems to identify packing differences.
  • Torsion Angles : Measure dihedral angles (e.g., pyridine-sulfonamide torsion) to assess intramolecular strain.
  • Hydrogen Bonding : Identify N–H⋯O/N interactions stabilizing folded conformations (e.g., N–H⋯O=C in ).
    Tools like SHELXL for refinement and PLATON for symmetry validation are essential. Contradictions often arise from solvent-induced polymorphism or crystallization kinetics .

Q. What computational strategies predict the sulfonamido group’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., sulfonamide S=O as electrophilic centers).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications.
    Software: Gaussian 16 for DFT, AutoDock Vina for docking .

Q. How do researchers reconcile conflicting biological activity data in enzymatic assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate inhibition using fluorescence-based (e.g., FRET) and radiometric assays.
  • Buffer Optimization : Test pH (6.5–8.0), ionic strength, and cofactors (e.g., Mg²⁺) to identify condition-dependent activity.
  • Metabolite Interference : Screen for competing substrates (e.g., ATP in kinase assays).
    Cross-reference with structural analogs (e.g., ’s pyridopyrimidine derivatives) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.